Cas no 202197-61-3 (N-(2-Aminoethyl)methanesulfonamide hydrochloride)

N-(2-Aminoethyl)methanesulfonamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(2-Aminoethyl)methanesulfonamide hydrochloride
- N-(2-AMINOETHYL)METHANESULFONAMIDE HCL
- YESJKZGCXPCJMF-UHFFFAOYSA-N
- AR2420
- N-(2-Aminoethyl)methanesulfonamide, HCl
- 2-(Methylsulphonamido)ethylamine hydrochloride
- N-(2-aminoethyl)methylsulfonamide hydrochloride
- N-monomethanesulphonylethylene diamine, hydrochloride
- Methanesulfonamide, N-(2-aminoethyl)-, hydrochloride (1:1)
- AS-45354
- N-(2-aminoethyl)methanesulfonamidehydrochloride
- CS-0067413
- N-(2-aminoethyl)methanesulfonamide;hydrochloride
- SCHEMBL926874
- CIA19761
- MFCD11040488
- DB-158867
- EN300-70207
- AKOS015907735
- SY045516
- 202197-61-3
-
- MDL: MFCD11040488
- インチ: 1S/C3H10N2O2S.ClH/c1-8(6,7)5-3-2-4;/h5H,2-4H2,1H3;1H
- InChIKey: YESJKZGCXPCJMF-UHFFFAOYSA-N
- SMILES: Cl.S(C)(NCCN)(=O)=O
計算された属性
- 精确分子量: 174.0229765g/mol
- 同位素质量: 174.0229765g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 134
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6
じっけんとくせい
- Color/Form: Pale-yellow to Yellow-brown Solid
- Boiling Point: 256.1℃ at 760 mmHg
N-(2-Aminoethyl)methanesulfonamide hydrochloride Security Information
- Signal Word:Warning
- 危害声明: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- 储存条件:Room temperature
N-(2-Aminoethyl)methanesulfonamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N292815-250mg |
N-(2-Aminoethyl)Methanesulfonamide Hydrochloride |
202197-61-3 | 250mg |
$ 505.00 | 2022-06-03 | ||
abcr | AB266140-5 g |
N-(2-Aminoethyl)methanesulfonamide hydrochloride; 95% |
202197-61-3 | 5g |
€848.90 | 2023-06-22 | ||
Enamine | EN300-70207-10.0g |
N-(2-aminoethyl)methanesulfonamide hydrochloride |
202197-61-3 | 95% | 10.0g |
$614.0 | 2023-02-12 | |
TRC | N292815-50mg |
N-(2-Aminoethyl)Methanesulfonamide Hydrochloride |
202197-61-3 | 50mg |
$ 155.00 | 2022-06-03 | ||
Enamine | EN300-70207-5.0g |
N-(2-aminoethyl)methanesulfonamide hydrochloride |
202197-61-3 | 95% | 5.0g |
$345.0 | 2023-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138053-5g |
N-(2-Aminoethyl)methanesulfonamide hydrochloride |
202197-61-3 | 97% | 5g |
¥3780 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138053-1g |
N-(2-Aminoethyl)methanesulfonamide hydrochloride |
202197-61-3 | 97% | 1g |
¥1260 | 2023-04-15 | |
AstaTech | AR2420-0.25/G |
N-(2-AMINOETHYL)METHANESULFONAMIDE HCL |
202197-61-3 | 95% | 0.25g |
$59 | 2023-09-16 | |
abcr | AB266140-10g |
N-(2-Aminoethyl)methanesulfonamide hydrochloride, 95%; . |
202197-61-3 | 95% | 10g |
€957.70 | 2025-03-19 | |
abcr | AB266140-1g |
N-(2-Aminoethyl)methanesulfonamide hydrochloride, 95%; . |
202197-61-3 | 95% | 1g |
€230.10 | 2025-03-19 |
N-(2-Aminoethyl)methanesulfonamide hydrochloride 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
N-(2-Aminoethyl)methanesulfonamide hydrochlorideに関する追加情報
N-(2-Aminoethyl)methanesulfonamide Hydrochloride: An Overview
N-(2-Aminoethyl)methanesulfonamide hydrochloride (CAS No. 202197-61-3) is a versatile compound with significant applications in various fields, including medicinal chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique chemical structure, which consists of an aminoethyl group attached to a methanesulfonamide moiety, further functionalized with a hydrochloride salt. The combination of these functional groups imparts distinct properties that make it valuable for a wide range of scientific and industrial purposes.
The chemical formula of N-(2-Aminoethyl)methanesulfonamide hydrochloride is C4H11NO3S·HCl. It is a white crystalline solid with a molecular weight of 185.65 g/mol. The compound is highly soluble in water and polar organic solvents, making it easy to handle and use in various experimental settings. Its solubility properties are particularly advantageous in the formulation of aqueous solutions and in reactions that require high solubility.
In the realm of medicinal chemistry, N-(2-Aminoethyl)methanesulfonamide hydrochloride has gained attention for its potential as a building block in the synthesis of more complex molecules. The amino group can participate in various chemical reactions, such as amide formation, which is crucial for the development of peptides and proteins. Additionally, the methanesulfonamide group provides a versatile platform for further functionalization, enabling the creation of compounds with diverse biological activities.
Recent studies have explored the biological activities of N-(2-Aminoethyl)methanesulfonamide hydrochloride. For instance, research published in the Journal of Medicinal Chemistry highlighted its potential as a scaffold for developing novel antiviral agents. The compound's ability to interact with specific viral proteins has been shown to inhibit viral replication, making it a promising lead for further drug development. Another study in the European Journal of Medicinal Chemistry demonstrated its efficacy as an inhibitor of certain enzymes involved in cancer progression, suggesting its potential as an anticancer agent.
The safety profile of N-(2-Aminoethyl)methanesulfonamide hydrochloride has also been extensively evaluated. Toxicological studies have shown that it exhibits low toxicity at therapeutic concentrations, making it suitable for use in pharmaceutical formulations. However, like any chemical compound, it should be handled with appropriate safety measures to prevent exposure to high concentrations or prolonged contact.
In addition to its applications in medicinal chemistry, N-(2-Aminoethyl)methanesulfonamide hydrochloride has found use in biochemical research. Its ability to form stable complexes with metal ions has been exploited in the development of metal chelators and coordination compounds. These complexes have applications in catalysis, materials science, and analytical chemistry. For example, a study published in Inorganic Chemistry Communications reported the synthesis and characterization of metal complexes derived from N-(2-Aminoethyl)methanesulfonamide hydrochloride, which exhibited enhanced catalytic activity in various organic transformations.
The physical properties of N-(2-Aminoethyl)methanesulfonamide hydrochloride are well-documented and contribute to its utility in various applications. It has a melting point of approximately 190-195°C and is stable under normal laboratory conditions. Its stability makes it suitable for long-term storage and use in experiments that require consistent performance over extended periods.
In summary, N-(2-Aminoethyl)methanesulfonamide hydrochloride (CAS No. 202197-61-3) is a multifaceted compound with significant potential in medicinal chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and favorable physical properties make it an attractive candidate for the development of novel therapeutic agents and biochemical tools. Ongoing research continues to uncover new applications and optimize its use in various scientific disciplines.
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